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molecular formula C5H11BrO B1275696 2-(2-Bromoethoxy)propane CAS No. 54149-16-5

2-(2-Bromoethoxy)propane

Cat. No. B1275696
M. Wt: 167.04 g/mol
InChI Key: KYKUZTBLYLKPIT-UHFFFAOYSA-N
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Patent
US04237138

Procedure details

This compound was prepared similarly to Example A from N-acetyl-4-hydroxypiperidine and 1-bromo-2-isopropoxyethane. The compound was characterized by spectroscopic techniques.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)(=O)C.Br[CH2:12][CH2:13][O:14][CH:15]([CH3:17])[CH3:16]>>[CH:15]([O:14][CH2:13][CH2:12][O:10][CH:7]1[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)OCCOC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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